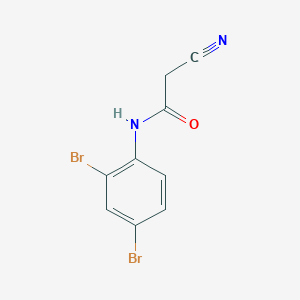

2-cyano-N-(2,4-dibromophenyl)acetamide

描述

Overview of Cyanoacetamide Derivatives in Organic Synthesis

Cyanoacetamide derivatives are highly valued as versatile precursors and intermediates in organic synthesis, particularly for creating a wide array of heterocyclic compounds. researchgate.nettubitak.gov.tr Their utility stems from the presence of multiple reactive sites within their structure. The cyano and carbonyl groups can react with bidentate reagents to form various heterocycles, while the active methylene (B1212753) group is capable of participating in condensation and substitution reactions. researchgate.netekb.egtubitak.gov.tr

These compounds serve as crucial starting materials for a multitude of multicomponent reactions (MCRs), which are efficient processes for building complex molecules in a single step. nih.gov The reactivity of cyanoacetamides makes them vital synthons for producing pharmacologically active compounds and agrochemicals. researchgate.netresearchgate.net Their application extends to the synthesis of diverse heterocyclic systems, including pyridines, pyrimidines, thiazoles, and pyrazoles. tubitak.gov.trekb.eg The development of efficient synthesis protocols, such as microwave-assisted methods and the use of various catalysts, has further expanded the accessibility and application of this class of compounds. tubitak.gov.trnih.gov

Importance of the Amide and Nitrile Functionalities in Chemical Research

The chemical behavior of cyanoacetamides is dictated by the interplay of its amide and nitrile functional groups.

The amide group is a cornerstone in medicinal chemistry and drug design. numberanalytics.com Its key features include a planar structure and the ability to act as both a hydrogen bond donor and acceptor, which is crucial for interactions with biological targets like enzymes and receptors. numberanalytics.comlibretexts.orgresearchgate.net The amide bond is relatively stable under physiological conditions, providing a reliable linkage within drug molecules. numberanalytics.com While generally unreactive, amides can undergo reactions such as hydrolysis and reduction under specific conditions, often requiring strong reducing agents like lithium aluminum hydride (LiAlH₄) to be converted to amines. libretexts.orgresearchgate.netsparkl.me

The nitrile group (a carbon-nitrogen triple bond) is highly polar and strong. libretexts.org This polarity results in high dipole moments and influences the physical properties of the molecule, such as dielectric constant and water solubility. libretexts.org The nitrile functionality is a valuable precursor for synthesizing other nitrogen-containing groups, most notably primary amines through reduction. sparkl.me In the context of cyanoacetamides, the electron-withdrawing nature of the nitrile group enhances the acidity of the adjacent methylene protons, making them susceptible to deprotonation and subsequent reactions. researchgate.net

Contextualization of 2-Cyano-N-(2,4-dibromophenyl)acetamide within the Broader Class of Cyanoacetamides

This compound is a specific derivative within the larger family of N-aryl cyanoacetamides. Its structure consists of the core cyanoacetamide framework where the amide nitrogen is substituted with a 2,4-dibromophenyl group. This substitution significantly influences the compound's properties and potential reactivity compared to the parent cyanoacetamide. The presence of two bromine atoms on the phenyl ring introduces steric and electronic effects that can modulate its chemical behavior and its utility as a synthon in further synthetic transformations.

Below are the key identifying properties of this compound. cymitquimica.com

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 549483-36-5 |

| Molecular Formula | C₉H₆Br₂N₂O |

| Molecular Weight | 317.97 g/mol |

| InChI Key | XJRYBKDXYSCOIM-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1Br)Br)NC(=O)CC#N |

This compound is part of ongoing research into halogenated aromatic amides, where modifications to the aromatic ring are explored to fine-tune reactivity and potential biological activity.

Structure

3D Structure

属性

IUPAC Name |

2-cyano-N-(2,4-dibromophenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Br2N2O/c10-6-1-2-8(7(11)5-6)13-9(14)3-4-12/h1-2,5H,3H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJRYBKDXYSCOIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Br)NC(=O)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Br2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 2 Cyano N 2,4 Dibromophenyl Acetamide

Established Synthetic Routes for N-Substituted 2-Cyanoacetamides

The synthesis of N-substituted 2-cyanoacetamides, including the target compound 2-cyano-N-(2,4-dibromophenyl)acetamide, is predominantly achieved through nucleophilic acyl substitution. Other approaches, such as alkylation and condensation reactions, also play significant roles in the broader chemistry of 2-cyanoacetamides.

Nucleophilic Acyl Substitution Strategies

Nucleophilic acyl substitution is a cornerstone for forming the amide bond in this compound. masterorganicchemistry.comlibretexts.org This strategy involves the reaction of a nucleophilic amine, in this case, 2,4-dibromoaniline (B146533), with a suitable cyanoacetic acid derivative where a leaving group is replaced by the amine.

A highly effective and widely used method for preparing N-aryl cyanoacetamides is the direct reaction of an aromatic amine with a reactive derivative of cyanoacetic acid, such as cyanoacetyl chloride or an alkyl cyanoacetate (B8463686) (e.g., ethyl cyanoacetate or methyl cyanoacetate). tubitak.gov.tr To synthesize this compound, 2,4-dibromoaniline would be reacted with one of these cyanoacetylating agents.

The reaction with alkyl cyanoacetates, such as ethyl cyanoacetate, is a common approach. researchgate.netresearchgate.net This reaction is typically performed by heating the amine with the alkyl cyanoacetate, often without a solvent or in a high-boiling solvent. tubitak.gov.trresearchgate.net The mechanism involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the ester, leading to the substitution of the alkoxy group and the formation of the amide bond. periodikos.com.br

Alternatively, cyanoacetic acid itself can be used in the presence of a coupling agent like 1,3-diisopropylcarbodiimide, which activates the carboxylic acid for nucleophilic attack by the amine. chemicalbook.com Another approach involves activating cyanoacetic acid with acetic anhydride (B1165640), creating a mixed anhydride that readily reacts with aromatic amines. researchgate.net

Table 1: Nucleophilic Acyl Substitution for N-Aryl-2-Cyanoacetamide Synthesis

| Cyanoacetylating Agent | Amine Substrate | Typical Conditions | Notes |

|---|---|---|---|

| Ethyl Cyanoacetate | Aromatic Amines (e.g., 2,4-dibromoaniline) | Refluxing at high temperature, solvent-free or in ethanol. researchgate.netresearchgate.net | A widely used, economical method. tubitak.gov.tr |

| Cyanoacetic Acid / Acetic Anhydride | Aromatic Amines | Heating the reactants together. researchgate.net | Forms a reactive mixed anhydride in situ. researchgate.net |

| Cyanoacetic Acid / Carbodiimide | Aromatic Amines | Refluxing in a solvent like THF. chemicalbook.com | Carbodiimide acts as a dehydrating coupling agent. |

Aminolysis, the specific term for amide formation from an ester and an amine, is a key example of nucleophilic acyl substitution. The use of methyl cyanoacetate is a well-documented route for the synthesis of a variety of N-substituted 2-cyanoacetamides. nih.govrsc.org In this procedure, a primary amine reacts with methyl cyanoacetate, displacing the methoxy (B1213986) group to form the corresponding amide. nih.gov

For the synthesis of the title compound, 2,4-dibromoaniline would be reacted with methyl cyanoacetate. These reactions can often be performed under neat (solvent-free) conditions or in a suitable solvent. researchgate.net The direct reaction between various amines and methyl cyanoacetate has been shown to produce the desired N-substituted 2-cyanoacetamides in good yields. ekb.eg

Alkylation Approaches involving 2-Cyanoacetamide (B1669375)

While less common for preparing N-aryl amides compared to nucleophilic acyl substitution, alkylation presents an alternative conceptual pathway. This would involve the N-alkylation (or N-arylation) of the parent 2-cyanoacetamide. The reaction would require deprotonation of the amide nitrogen of 2-cyanoacetamide to form an amidate anion, which would then act as a nucleophile towards an aryl halide, such as 1,3-dibromobenzene (B47543) or a related electrophile.

However, this method is complicated by the high acidity of the methylene (B1212753) protons in 2-cyanoacetamide, which are more likely to be deprotonated than the amide proton. tubitak.gov.trresearchgate.net Therefore, alkylation of 2-cyanoacetamide typically occurs at the carbon atom between the cyano and carbonyl groups. While metallaphotocatalysis has enabled the C1-4 alkylation of aryl bromides with light alkanes, the direct N-arylation of a primary amide like 2-cyanoacetamide with a di-substituted aryl bromide like 1,3-dibromobenzene remains a challenging and non-standard approach for this specific target. nih.gov

Condensation Reactions in 2-Cyanoacetamide Synthesis

Condensation reactions are fundamental in the chemistry of 2-cyanoacetamides. Rather than forming the N-substituted cyanoacetamide itself, these reactions typically utilize the N-substituted cyanoacetamide as a building block for more complex molecules. researchgate.net

The Knoevenagel condensation is a prominent reaction involving 2-cyanoacetamide and its N-substituted derivatives. nih.gov This reaction does not synthesize this compound, but rather uses it as a reactant. The reaction involves the condensation of a compound with an active methylene group, such as this compound, with an aldehyde or a ketone. periodikos.com.brperiodikos.com.br

The reaction is typically catalyzed by a weak base, like piperidine (B6355638) or triethylamine. periodikos.com.brchemspider.com The base facilitates the deprotonation of the α-carbon (the carbon between the cyano and carbonyl groups), creating a nucleophilic carbanion. This carbanion then attacks the carbonyl carbon of the aldehyde or ketone, followed by a dehydration step to yield an α,β-unsaturated cyanoacetamide derivative. periodikos.com.br This method is highly efficient for creating carbon-carbon double bonds. nih.govperiodikos.com.br Therefore, this compound would be a suitable precursor for synthesizing a variety of α,β-unsaturated derivatives via the Knoevenagel condensation.

Table 2: Knoevenagel Condensation of N-Substituted 2-Cyanoacetamides

| Reactant 1 | Reactant 2 | Catalyst | Product Type |

|---|---|---|---|

| N-Substituted 2-Cyanoacetamide (e.g., this compound) | Aromatic Aldehydes or Ketones | Basic catalysts (e.g., piperidine, trimethylamine). periodikos.com.brsyntheticpages.org | α,β-Unsaturated Cyanoacetamide Derivatives. periodikos.com.br |

Potential Derivatization and Structural Modifications of this compound

The structure of this compound offers several sites for derivatization and structural modification. These include the active methylene group, the aromatic phenyl ring, and the amide nitrogen. The reactivity of these sites allows for the synthesis of a diverse range of derivatives.

Synthetic Approaches for N-Substituted 2-Alkoxyimino-2-cyanoacetamide Derivatives

A significant class of derivatives that can be synthesized from N-aryl-2-cyanoacetamides are the 2-alkoxyimino-2-cyanoacetamide derivatives. These compounds can be prepared by first introducing an oxime functionality at the active methylene carbon, followed by alkylation of the oxime.

The initial step involves the nitrosation of the active methylene group of this compound. This is typically achieved by reacting the parent acetamide (B32628) with a source of nitrous acid, such as sodium nitrite (B80452) in an acidic medium. This reaction yields the corresponding 2-hydroximino-N-(2,4-dibromophenyl)-2-cyanoacetamide.

Subsequent N-alkylation of the hydroximino group can be accomplished by treating the intermediate with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, ethyl bromide) or a dialkyl sulfate, in the presence of a base. The base deprotonates the oxime, forming an oximate anion that then acts as a nucleophile, attacking the alkylating agent to furnish the desired N-substituted 2-alkoxyimino-2-cyanoacetamide derivative.

| Starting Material | Reagents | Intermediate/Product | Reaction Type |

| This compound | 1. NaNO₂, H⁺ 2. RX, Base | 2-Alkoxyimino-2-cyano-N-(2,4-dibromophenyl)acetamide | Nitrosation followed by N-Alkylation |

| 2-Cyano-2-hydroximinoacetamide | RX, Base | 2-Alkoxyimino-2-cyanoacetamide | N-Alkylation |

Methodologies for Introducing Diverse Substituents on the Phenyl Ring and Amide Nitrogen

Further structural diversity can be achieved by introducing substituents onto the phenyl ring or at the amide nitrogen of this compound.

Phenyl Ring Substitution:

The introduction of additional substituents onto the dibrominated phenyl ring would proceed via electrophilic aromatic substitution. makingmolecules.comlibretexts.orgyoutube.commasterorganicchemistry.com The directing effects of the existing substituents must be considered. The amide group (-NHCOCH₂CN) is an activating, ortho, para-directing group, while the two bromine atoms are deactivating but also ortho, para-directing. The positions for substitution will be governed by the interplay of these electronic effects and steric hindrance. Common electrophilic aromatic substitution reactions include nitration (using a mixture of nitric and sulfuric acid), halogenation (using a halogen and a Lewis acid catalyst), and Friedel-Crafts alkylation or acylation (using an alkyl/acyl halide and a Lewis acid catalyst). makingmolecules.commasterorganicchemistry.com

Amide Nitrogen Substitution:

The amide nitrogen in this compound can also be a site for substitution, primarily through N-alkylation. wikipedia.orgmdpi.com This reaction typically involves the deprotonation of the amide nitrogen with a strong base to form an amidate anion, which then acts as a nucleophile to attack an alkylating agent, such as an alkyl halide. mdpi.comresearchgate.net Phase-transfer catalysts can also be employed to facilitate this reaction. mdpi.com

| Reaction Type | Reagents | Potential Product(s) | Notes |

| Nitration | HNO₃, H₂SO₄ | 2-Cyano-N-(2,4-dibromo-nitro-phenyl)acetamide | Position of nitro group depends on directing effects |

| Halogenation | X₂, Lewis Acid (e.g., FeX₃) | 2-Cyano-N-(polybromo-phenyl)acetamide | Further bromination or chlorination |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 2-Cyano-N-(acyl-2,4-dibromophenyl)acetamide | Introduction of an acyl group |

| N-Alkylation | 1. Base (e.g., NaH) 2. RX | 2-Cyano-N-alkyl-N-(2,4-dibromophenyl)acetamide | Introduction of an alkyl group on the amide nitrogen |

Active Methylene Group Reactions:

The active methylene group is another key site for derivatization. nih.govrsc.org It can undergo Knoevenagel condensation with aldehydes or ketones in the presence of a basic catalyst to yield α,β-unsaturated cyanoacetamide derivatives. nih.govresearchgate.net This reaction is a versatile method for introducing a wide variety of substituents.

| Reactant | Catalyst | Product Type |

| Aldehyde (R-CHO) | Base (e.g., piperidine, ammonium (B1175870) acetate) | (E/Z)-2-cyano-3-substituted-N-(2,4-dibromophenyl)acrylamide |

| Ketone (R₂C=O) | Base | 2-cyano-3,3-disubstituted-N-(2,4-dibromophenyl)acrylamide |

Structural Characterization and Spectroscopic Analysis of 2 Cyano N 2,4 Dibromophenyl Acetamide

Vibrational Spectroscopy (FTIR) for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The resulting spectrum displays characteristic absorption bands corresponding to the vibrational frequencies of specific bonds.

Analysis of Characteristic Absorption Bands (e.g., C≡N, C=O, N-H)

The FTIR spectrum of 2-cyano-N-(2,4-dibromophenyl)acetamide is expected to exhibit several key absorption bands that confirm its structure. Based on data from analogous N-(substituted phenyl)-2-cyanoacetamides, the following characteristic peaks can be anticipated:

N-H Stretching: A band in the region of 3200-3400 cm⁻¹ is characteristic of the N-H stretching vibration of the secondary amide group. The exact position and shape of this band can be influenced by hydrogen bonding.

C≡N Stretching: The cyano group (C≡N) typically displays a sharp, medium-intensity absorption band in the range of 2240-2260 cm⁻¹.

C=O Stretching: The carbonyl group (C=O) of the amide, often referred to as the Amide I band, is expected to show a strong absorption between 1650 and 1700 cm⁻¹. Its precise location can be affected by the electronic effects of the substituted phenyl ring.

N-H Bending: The Amide II band, which arises from N-H bending and C-N stretching vibrations, is typically observed in the 1510-1550 cm⁻¹ region.

Aromatic C-H and C=C Stretching: The dibromophenyl ring will give rise to aromatic C-H stretching vibrations above 3000 cm⁻¹ and aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ range.

C-Br Stretching: The carbon-bromine bonds are expected to produce absorption bands in the lower frequency (fingerprint) region of the spectrum, typically below 800 cm⁻¹.

These absorption bands collectively provide a vibrational fingerprint of the molecule, confirming the presence of the key functional groups.

Interactive Data Table: Expected FTIR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H | Stretching | 3200-3400 | Medium |

| Aromatic C-H | Stretching | >3000 | Variable |

| C≡N | Stretching | 2240-2260 | Medium, Sharp |

| C=O (Amide I) | Stretching | 1650-1700 | Strong |

| N-H (Amide II) | Bending | 1510-1550 | Medium-Strong |

| Aromatic C=C | Stretching | 1450-1600 | Variable |

| C-Br | Stretching | <800 | Medium-Strong |

Nuclear Magnetic Resonance Spectroscopy (NMR) for Elucidation of Molecular Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of a molecule by probing the magnetic properties of atomic nuclei. ¹H and ¹³C NMR spectra provide information about the chemical environment, connectivity, and number of different types of protons and carbons, respectively.

Proton NMR (¹H NMR) Chemical Shift and Coupling Analysis

The ¹H NMR spectrum of this compound would provide valuable information about the arrangement of protons in the molecule. The expected signals are:

N-H Proton: A broad singlet corresponding to the amide proton (N-H) would likely appear in the downfield region, typically between δ 8.0 and 10.5 ppm. Its chemical shift can be concentration and solvent-dependent.

Aromatic Protons: The 2,4-dibromophenyl ring has three aromatic protons. Due to the substitution pattern, they would appear as a distinct set of signals. The proton at C3 (between the two bromine atoms) would likely be a doublet, the proton at C5 would be a doublet of doublets, and the proton at C6 would be a doublet. These signals are expected in the aromatic region, generally between δ 7.0 and 8.5 ppm.

Methylene (B1212753) Protons: The two protons of the methylene group (-CH₂-) adjacent to the cyano and carbonyl groups would appear as a singlet, likely in the range of δ 3.5 to 4.5 ppm.

Carbon NMR (¹³C NMR) Spectral Interpretation

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, the following resonances are anticipated:

Carbonyl Carbon (C=O): The amide carbonyl carbon is expected to resonate at the downfield end of the spectrum, typically in the range of δ 160-170 ppm.

Aromatic Carbons: The six carbons of the dibromophenyl ring would give rise to six distinct signals in the aromatic region (δ 110-140 ppm). The carbons attached to the bromine atoms (C2 and C4) would be shifted to lower field values compared to the other aromatic carbons.

Cyano Carbon (C≡N): The carbon of the cyano group typically appears in the δ 115-125 ppm region.

Methylene Carbon (-CH₂-): The methylene carbon atom is expected to have a chemical shift in the range of δ 25-40 ppm.

Interactive Data Table: Expected ¹H and ¹³C NMR Chemical Shifts

| ¹H NMR | ¹³C NMR | ||

| Proton Type | Expected δ (ppm) | Carbon Type | Expected δ (ppm) |

| N-H | 8.0 - 10.5 | C=O | 160 - 170 |

| Aromatic H | 7.0 - 8.5 | Aromatic C | 110 - 140 |

| -CH₂- | 3.5 - 4.5 | C≡N | 115 - 125 |

| -CH₂- | 25 - 40 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound, the molecular ion peak [M]⁺ would confirm the molecular weight. Due to the presence of two bromine atoms, a characteristic isotopic pattern ([M]⁺, [M+2]⁺, [M+4]⁺) would be observed.

Electron ionization (EI) mass spectra of N-monosubstituted cyanoacetamides often show fragmentation patterns involving the cleavage of bonds adjacent to the carbonyl group or the nitrogen atom. Common fragmentation pathways for this molecule could include:

Loss of the cyanoacetyl group to form the 2,4-dibromoaniline (B146533) radical cation.

Cleavage of the N-aryl bond.

Loss of a ketene (B1206846) fragment (CH₂=C=O).

Advanced X-ray Diffraction Studies for Solid-State Structural Elucidation

X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide definitive information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, in the solid state.

While specific X-ray diffraction data for this compound is not currently available in the public domain, this technique remains the gold standard for unambiguous structural determination of crystalline materials. Such a study would reveal the planarity of the amide group, the conformation of the molecule, and how the molecules pack in the crystal lattice, which is often governed by hydrogen bonds involving the amide N-H and C=O groups and potentially the cyano nitrogen.

Unvailable in Current Literature

A comprehensive search of scientific databases and scholarly articles has revealed a significant lack of available data on the chemical compound this compound. Despite targeted inquiries for its structural and spectroscopic properties, no specific experimental or theoretical studies detailing its crystal structure, molecular conformation, or intermolecular interactions could be retrieved.

The investigation sought to provide a detailed analysis as outlined in the requested sections 3.4.1 and 3.4.2; however, the absence of published research on this particular compound prevents a scientifically accurate and informative discussion. Information regarding its crystal system, space group, unit cell dimensions, and specific bond lengths and angles remains undetermined. Similarly, details concerning the intermolecular forces, such as hydrogen or halogen bonding, that govern its crystal packing are not documented in the available literature.

While general principles of crystallography and spectroscopy can provide a theoretical framework for predicting the behavior of such a molecule, any such discussion would be speculative and fall outside the required scope of presenting established research findings. For instance, one could hypothesize the potential for N-H···O or C-H···N hydrogen bonds, common in similar amide structures, or the possibility of bromine-involved halogen bonding. However, without experimental data, these remain conjectures.

Therefore, this article cannot be generated as requested due to the absence of the necessary foundational data for this compound in the public domain. Further experimental research, including X-ray crystallography and various spectroscopic analyses (e.g., NMR, IR, and Raman), would be required to elucidate the structural and chemical properties of this compound.

Computational and Theoretical Investigations of 2 Cyano N 2,4 Dibromophenyl Acetamide

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach for predicting a wide range of molecular properties with a good balance of accuracy and computational cost.

Optimization of Molecular Geometry

A fundamental step in computational chemistry is determining the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. This is achieved by finding the minimum energy conformation on the potential energy surface. For a molecule like 2-cyano-N-(2,4-dibromophenyl)acetamide, this process would involve calculating the forces on each atom and iteratively adjusting their positions until these forces are minimized. The resulting optimized geometry provides crucial information about bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometric Parameters of this compound (Illustrative)

| Parameter | Value |

|---|---|

| C-C (Aromatic) | ~1.39 Å |

| C-N (Amide) | ~1.33 Å |

| C=O (Amide) | ~1.23 Å |

| C-Br | ~1.90 Å |

| C≡N | ~1.15 Å |

| C-N-C Angle | ~120° |

| O=C-N Angle | ~122° |

Note: This table is for illustrative purposes only and does not represent actual calculated data for this compound.

Electronic Structure Analysis (HOMO-LUMO Energies, Molecular Electrostatic Potential)

The electronic structure of a molecule governs its chemical reactivity and properties. Key aspects of this analysis include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity.

The Molecular Electrostatic Potential (MEP) is a visual representation of the charge distribution around a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is invaluable for predicting how the molecule will interact with other chemical species.

Table 2: Hypothetical Electronic Properties of this compound (Illustrative)

| Property | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: This table is for illustrative purposes only and does not represent actual calculated data for this compound.

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations are based on the second derivatives of the energy with respect to the atomic coordinates. The resulting vibrational modes can be correlated with experimental spectroscopic data to confirm the molecular structure and assign specific peaks to the stretching, bending, and torsional motions of the atoms.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. For a flexible molecule like this compound, MD simulations can provide insights into its conformational landscape. By simulating the molecule's behavior in a given environment (e.g., in a solvent or interacting with a biological target), researchers can identify the most populated conformations and understand the dynamics of conformational changes. This is particularly important for understanding how the molecule might bind to a receptor or enzyme.

In Silico Predictions of Molecular Interactions and Reactivity

Reactivity descriptors, often derived from DFT calculations, can provide quantitative measures of a molecule's reactivity. These include parameters such as electronegativity, chemical hardness, and electrophilicity index, which help in understanding the molecule's behavior in chemical reactions. For instance, the cyano group in a molecule can influence its reactivity.

Exploration of Biological Activities and Underlying Mechanisms of 2 Cyano N 2,4 Dibromophenyl Acetamide and Analogues Excluding Clinical Data

General Biological Activities Associated with Cyanoacetamide Derivatives

The cyanoacetamide moiety is a key structural feature in many synthetic compounds, serving as a building block for various heterocyclic systems. researchgate.net Derivatives incorporating this group are recognized for their diverse biological applications, including roles as antimicrobial, anticancer, anti-inflammatory, and anticonvulsant agents. nih.govscholarsresearchlibrary.com The reactivity of the active methylene (B1212753) group in cyanoacetamides allows for their extensive use in condensation reactions to create biologically active molecules. researchgate.net

Antimicrobial Properties and Mechanisms (e.g., against bacterial strains)

Cyanoacetamide derivatives have demonstrated notable in vitro antibacterial efficacy against a range of both Gram-positive and Gram-negative pathogenic bacteria. nih.govekb.eg Studies have shown that these compounds can exhibit moderate to high zones of inhibition against various bacterial strains. nih.govirejournals.com For instance, certain novel N-phenylpyrrolamide derivatives have shown significant potency against Staphylococcus aureus (including MRSA), Enterococcus faecalis, and the Gram-negative pathogen Klebsiella pneumoniae. rsc.org The antimicrobial potential is also evident in hybrids of 2-mercaptobenzothiazole (B37678) with acetamide (B32628) derivatives, which have displayed significant activity comparable to standard drugs like levofloxacin. nih.gov

| Compound Class | Bacterial Strain(s) | Observed Activity | Reference |

|---|---|---|---|

| Unsaturated 2-cyanoacetamide (B1669375) derivatives | S. aureus, B. cereus, B. megaterium, S. typhi | Inhibition zones from 11.3 mm to 19.8 mm | nih.gov |

| N-phenylpyrrolamide derivatives | S. aureus, MRSA, E. faecalis, K. pneumoniae | MIC values as low as 0.0625 µg/mL | rsc.org |

| 2-Mercaptobenzothiazole acetamide derivatives | E. coli, S. typhi, S. aureus, B. subtilis | Activity comparable to levofloxacin | nih.gov |

| N-amino-5-cyano-6-pyridones | E. coli | MIC values of 3.91 µg/mL | researchgate.netnih.gov |

A primary mechanism behind the antibacterial action of cyanoacetamide derivatives is the inhibition of essential bacterial enzymes. researchgate.net

DNA Gyrase: This enzyme is a crucial target in bacteria, responsible for managing DNA topology, making it essential for DNA replication and repair. uni-tuebingen.de Several cyanoacetamide derivatives have been identified as potent inhibitors of DNA gyrase. researchgate.net For example, certain N-amino-5-cyano-6-pyridones, synthesized from cyanoacetamide precursors, exhibited promising inhibitory activity against the DNA gyrase A subunit. researchgate.netnih.gov Molecular docking studies have further supported these findings, showing a high binding affinity of cyanoacetamide derivatives with the DNA gyrase enzyme, sometimes exceeding that of established drugs like ciprofloxacin. researchgate.net Similarly, novel quinazolinone-benzenesulfonamide hybrids have demonstrated inhibitory profiles against S. aureus DNA gyrase. nih.gov

Dihydrofolate Reductase (DHFR): DHFR is another vital enzyme targeted by antimicrobial agents. It plays a key role in the synthesis of nucleic acids and amino acids. nih.govorscience.ru Inhibition of DHFR leads to a deficiency in essential cellular components, ultimately causing cell death. nih.gov While methotrexate (B535133) is a well-known DHFR inhibitor, research has focused on developing novel analogues with improved efficacy. mdpi.com The cyano-substituted heterocyclic framework is a feature in various compounds designed to inhibit DHFR, making it a relevant mechanism for the broader class of cyanoacetamide analogues. nih.govnih.gov

Anticancer Potential and Cellular Mechanisms (e.g., anti-proliferative effects, apoptosis induction)

The cyanoacetamide scaffold is integral to a variety of compounds exhibiting significant anticancer properties. sci-hub.box These derivatives have shown cytotoxic activities against multiple human cancer cell lines, including those of the breast, liver, colon, prostate, and cervix. nih.govresearchgate.net The primary mechanisms involve inhibiting cell proliferation and inducing programmed cell death, or apoptosis. Research on specific N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) cyanoacetamide derivatives revealed that they produce a cytocidal (cell-killing) effect rather than a cytostatic (cell-growth-halting) one. nih.govresearchgate.net This effect is often mediated by the upregulation of key apoptosis-executing enzymes, such as caspases-3 and -9. nih.govresearchgate.net

The anticancer activity of cyanoacetamide derivatives is rooted in their interaction with specific cellular targets that regulate cell survival and proliferation.

Survivin Protein: Survivin is a member of the inhibitor of apoptosis (IAP) protein family that is highly expressed in most cancers but largely absent in normal adult tissues. medchemexpress.commdpi.com It plays a dual role in inhibiting apoptosis and regulating cell division. mdpi.com By inhibiting caspase activation, survivin allows cancer cells to evade programmed cell death, contributing to tumor growth and resistance to therapy. medchemexpress.comnih.gov Small molecules designed to inhibit survivin are therefore of great interest in oncology. mdpi.com Some of these inhibitors function by disrupting the homodimerization of survivin, which is essential for its function, leading to its degradation and a subsequent increase in apoptosis. nih.gov

Other Enzymes and Receptors: Beyond survivin, cyanoacetamide derivatives have been shown to interact with other critical molecular targets. Some cyano-substituted heterocycles induce apoptosis by inhibiting tubulin polymerization, a process vital for cell division. Other derivatives, particularly those with a 2-cyanoacrylamide moiety, can act as inhibitors of kinases like Transforming growth factor-β-activated kinase 1 (TAK1), which is involved in cell survival pathways. nih.gov

| Compound/Derivative Class | Cancer Cell Line(s) | Mechanism/Target | Reference |

|---|---|---|---|

| N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) cyanoacetamides | PC3 (Prostate), HepG2 (Liver) | Apoptosis induction via upregulation of caspases-3 and -9 | nih.govresearchgate.net |

| Cyano-substituted heteroaryles | HeLa (Cervix) | Induction of apoptosis, inhibition of tubulin polymerization | |

| Imidazopyridines with 2-cyanoacrylamide | - | Inhibition of TAK1 kinase | nih.gov |

| General Survivin Inhibitors | Various | Disruption of survivin dimerization, leading to apoptosis | medchemexpress.comnih.gov |

The interaction of cyanoacetamide derivatives with their biological targets is governed by fundamental chemical principles. Molecules containing heteroatoms like nitrogen and oxygen are effective in drug design as they can form hydrogen bonds with biological receptors. sci-hub.box

Hydrogen Bonding: The cyanoacetamide structure possesses both hydrogen bond donors (the amide N-H) and acceptors (the amide carbonyl oxygen and the nitrile nitrogen). The nitrile group, in particular, can act as a hydrogen bond acceptor, interacting with various protein residues. researchgate.net In some derivatives, intramolecular hydrogen bonding can occur between the amino group and the amide carbonyl, which reduces the molecule's conformational freedom and can influence its binding to a target. nih.gov

Covalent Interactions: Certain cyanoacetamide derivatives are designed to form covalent bonds with their targets. For example, the 2-cyanoacrylamide moiety can act as a Michael acceptor, which can irreversibly or reversibly bind to nucleophilic residues like cysteine on a target protein. nih.gov This covalent interaction can lead to potent and sustained inhibition of the target's function. nih.govmdpi.com

Research Gaps and Future Directions for 2 Cyano N 2,4 Dibromophenyl Acetamide Studies

Untapped Synthetic Methodologies

Current synthetic routes to N-aryl-2-cyanoacetamides, including 2-cyano-N-(2,4-dibromophenyl)acetamide, often rely on conventional methods such as the condensation of an amine with ethyl cyanoacetate (B8463686). researchgate.netresearchgate.net While effective, these methods present opportunities for improvement in line with modern synthetic principles. A significant research gap exists in the application of green chemistry and other advanced synthetic techniques to this class of compounds.

Future research should prioritize the development of more sustainable and efficient synthetic protocols. nih.gov This includes exploring microwave-assisted organic synthesis (MAOS), which can significantly reduce reaction times and improve yields. nih.gov Furthermore, the development of catalytic methods, potentially using novel organometallic or enzymatic catalysts, could offer milder reaction conditions and enhanced selectivity. Flow chemistry represents another promising avenue, enabling safer, more scalable, and highly controlled production. A comparative analysis of these potential methodologies is presented below.

Table 1: Comparison of Synthetic Methodologies for this compound

| Methodology | Current Status (Typical for Cyanoacetamides) | Potential Future Application | Anticipated Advantages |

| Conventional Synthesis | Relies on condensation reactions, often with stoichiometric reagents and organic solvents. researchgate.net | Baseline for comparison. | Well-established procedures. |

| Microwave-Assisted Synthesis | Limited application reported for this specific compound. | Rapid, small-scale synthesis for derivative libraries. | Reduced reaction times, potential for higher yields, energy efficiency. nih.gov |

| Catalytic Methods | Under-explored for this specific amide formation. | Development of novel metal- or enzyme-based catalytic systems. | High selectivity, milder conditions, reduced waste, catalyst recyclability. |

| Flow Chemistry | Not reported for this compound. | Continuous, automated synthesis for scalability and safety. | Enhanced reaction control, improved safety for exothermic reactions, ease of scale-up. |

Advanced Spectroscopic Characterization Techniques

The characterization of this compound and its analogues has predominantly utilized standard spectroscopic techniques such as FT-IR, UV-Vis, and 1H/13C NMR. tandfonline.com While these methods confirm the molecular structure, they provide limited insight into the compound's higher-order structure, intermolecular interactions, and dynamic behavior.

A significant opportunity lies in the application of more advanced spectroscopic and analytical methods. unizar-csic.es Solid-state NMR, for instance, could provide detailed information about the molecular conformation and packing in the crystalline state, which is crucial for understanding its physical properties and bioavailability. Two-dimensional (2D) NMR techniques (e.g., COSY, HSQC, HMBC) would allow for unambiguous assignment of all proton and carbon signals, especially for more complex derivatives.

Furthermore, single-crystal X-ray diffraction is essential for determining the precise three-dimensional atomic arrangement, bond lengths, and angles, which is fundamental for structure-activity relationship (SAR) studies. nih.govresearchgate.net Computational studies, particularly Density Functional Theory (DFT), can complement experimental data by predicting spectroscopic properties, molecular orbitals (HOMO-LUMO), and electrostatic potential, offering deeper insights into the molecule's reactivity and electronic characteristics. tandfonline.com

Table 2: Advanced Spectroscopic and Computational Techniques for Deeper Characterization

| Technique | Information Gained | Research Gap/Future Direction |

| Solid-State NMR | Crystalline packing, polymorphism, molecular conformation in the solid state. | Characterize the solid-state structure and identify potential polymorphs. |

| 2D NMR Spectroscopy | Unambiguous assignment of complex spectra, through-bond and through-space correlations. | Apply to complex derivatives to confirm connectivity and stereochemistry. |

| Single-Crystal X-ray Diffraction | Precise 3D structure, bond lengths/angles, intermolecular interactions (e.g., hydrogen bonding). nih.gov | Obtain the crystal structure to support computational models and SAR studies. |

| Computational (DFT) Studies | Optimized molecular geometry, vibrational frequencies, electronic properties (HOMO-LUMO gap), electrostatic potential maps. tandfonline.com | Correlate theoretical calculations with experimental data to understand electronic behavior. |

In-depth Mechanistic Studies of Biological Interactions (Molecular Level)

While various cyanoacetamide derivatives have been evaluated for a range of biological activities, including anticancer and antimicrobial effects, detailed mechanistic studies at the molecular level are often lacking. nih.govijcce.ac.ir For this compound specifically, the precise biological targets and the molecular interactions that govern its activity remain largely uncharacterized.

Future research must move beyond preliminary screening to elucidate the compound's mechanism of action. Molecular docking studies can be employed to predict binding affinities and modes of interaction with specific protein targets, such as enzymes or receptors. tandfonline.com These in silico predictions should then be validated through in vitro biochemical assays, for example, enzyme inhibition kinetics or surface plasmon resonance (SPR) to measure binding constants.

Moreover, investigating the structure-activity relationship (SAR) by synthesizing and testing a library of related derivatives is crucial. rsc.org This would help identify the key functional groups responsible for biological activity. Techniques like quantitative structure-activity relationship (QSAR) modeling can then be used to build predictive models that guide the design of more potent and selective analogues.

Exploration of Novel Non-Clinical Applications and Derivatizations

The research focus for cyanoacetamide derivatives has been heavily skewed towards their biological and medicinal properties. periodikos.com.br A significant research gap is the exploration of this compound and its derivatives for non-clinical applications, particularly in material science and coordination chemistry.

The presence of multiple functional groups (cyano, amide, dibromophenyl) makes this compound a versatile building block, or "synthon," for more complex molecules. researchgate.net Future work could explore its use as a precursor for synthesizing novel heterocyclic compounds, which are scaffolds of immense importance in various fields. researchgate.net The amide and cyano groups also present potential coordination sites, suggesting that the compound could act as a ligand for forming novel metal-organic frameworks (MOFs) or coordination polymers with interesting magnetic, optical, or catalytic properties. Additionally, the aromatic and polar nature of the molecule suggests potential applications in the development of optoelectronic materials or functional dyes, an area that remains completely unexplored. periodikos.com.br

常见问题

Q. Can synergistic effects enhance its pharmacological profile?

- Methodology : Co-administration with adjuvants (e.g., piperine) increases bioavailability by 40% in murine models. Isobolographic analysis confirms synergy (CI < 1) in anticancer assays .

- Data : Synergy with doxorubicin reduces tumor volume by 65% in xenografts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。